molecular formula C16H12N4O2 B452210 3-hydroxy-2-(2-quinoxalinyl)-2,3-dihydro-4(1H)-quinazolinone

3-hydroxy-2-(2-quinoxalinyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B452210
M. Wt: 292.29g/mol
InChI Key: KQTRFZPOCHAMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2-(2-quinoxalinyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline and quinazolinone moiety, which are known for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(2-quinoxalinyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with quinoxaline-2-carbaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(2-quinoxalinyl)-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the quinoxaline or quinazolinone rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various quinoxaline and quinazolinone derivatives, which can have different biological activities and properties.

Scientific Research Applications

3-hydroxy-2-(2-quinoxalinyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(2-quinoxalinyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxy-2-quinoxalinyl)propanoic acid
  • 2-(3-Hydroxy-2-quinoxalinyl)-1-phenylethanone
  • [(3-Hydroxy-2-quinoxalinyl)carbonyl] urea

Uniqueness

3-hydroxy-2-(2-quinoxalinyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific combination of quinoxaline and quinazolinone moieties, which confer distinct biological and chemical properties

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29g/mol

IUPAC Name

3-hydroxy-2-quinoxalin-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C16H12N4O2/c21-16-10-5-1-2-6-11(10)19-15(20(16)22)14-9-17-12-7-3-4-8-13(12)18-14/h1-9,15,19,22H

InChI Key

KQTRFZPOCHAMMM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=NC4=CC=CC=C4N=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=NC4=CC=CC=C4N=C3)O

Origin of Product

United States

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